1-(2-Amino-5-methylphenyl)ethanone

physicochemical properties melting point solid-state handling

Liquid 2-aminoacetophenone (mp 20°C) introduces weighing errors in milligram-scale high-throughput chemistry. This 5-methyl analog (mp 41-44°C) is a free-flowing solid that eliminates liquid handling variability. • Defined PNMT inhibitor (Ki 294,000 nM) - ready-to-use reference or negative control for screening cascades. • Patent-precedented substrate (US 6,187,926) for 4-quinolone synthesis with built-in regiochemical control. • 5-Methyl group enables selective benzylic bromination for bioconjugation - a derivatization inaccessible with the unsubstituted parent.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 25428-06-2
Cat. No. B1280034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-methylphenyl)ethanone
CAS25428-06-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C(=O)C
InChIInChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3
InChIKeyGKLCEWGCNFPALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-methylphenyl)ethanone Overview


1-(2-Amino-5-methylphenyl)ethanone (CAS 25428-06-2), also known as 2'-amino-5'-methylacetophenone, is a C9H11NO aromatic amino ketone belonging to the ortho-aminoacetophenone class . It features an acetyl group at position 1, an amino group at position 2, and a methyl substituent at position 5 of the phenyl ring, giving it a molecular weight of 149.19 g/mol . This substitution pattern distinguishes it from simpler 2-aminoacetophenone (CAS 551-93-9) and other regioisomers, imparting unique physicochemical and reactivity characteristics .

1-(2-Amino-5-methylphenyl)ethanone: Key Differentiators


Within the ortho-aminoacetophenone class, seemingly minor substituent changes produce significant shifts in physical form, reactivity, and biological target engagement. The 5-methyl group in 1-(2-amino-5-methylphenyl)ethanone converts the parent liquid (2-aminoacetophenone, mp 20°C) into a room-temperature solid (mp 41–44°C) , directly impacting handling, storage, and formulation workflows. Furthermore, the methyl group alters the electronic environment of the amino and ketone moieties, which can modulate nucleophilicity, condensation rates, and enzyme inhibition profiles in ways that unsubstituted or chloro-substituted analogs cannot replicate [1]. The following quantitative evidence demonstrates why these differences are not interchangeable for scientific selection.

Quantitative Evidence for 1-(2-Amino-5-methylphenyl)ethanone


Physical State: Solid vs. Liquid at Room Temperature

1-(2-Amino-5-methylphenyl)ethanone is a yellow solid at room temperature with a reported melting point of 41–44°C, whereas the unsubstituted analog 1-(2-aminophenyl)ethanone (2-aminoacetophenone) is a yellow liquid with a melting point of 20°C . This >20°C difference in melting point moves the compound from a liquid to a solid state under standard ambient storage conditions (15–25°C), which directly affects weighability, containment, and long-term stability during procurement and laboratory handling .

physicochemical properties melting point solid-state handling procurement specification

PNMT Inhibition: Defined Ki vs. Missing Analog Data

In a biochemical assay measuring inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), 1-(2-amino-5-methylphenyl)ethanone displayed a Ki value of 294,000 nM [1]. By contrast, the unsubstituted 2-aminoacetophenone (phenacylamine) and the 4-methyl regioisomer have not been reported with PNMT Ki values in the same assay system, preventing a direct numerical comparison [2]. However, this data point establishes a baseline for structure-activity relationship (SAR) studies where the 5-methyl substitution is linked to measurable, albeit weak, enzyme engagement.

enzyme inhibition phenylethanolamine N-methyltransferase PNMT biochemical assay

Regioselective Enaminone Formation via 5-Methyl Group

1-(2-Amino-5-methylphenyl)ethanone serves as a key starting material for quinolone synthesis via a patented process: reaction with formic acid ester in the presence of a base yields 4-quinolone derivatives [1]. The 5-methyl substituent directs reactivity by modifying the electron density on the aromatic ring, a feature absent in the unsubstituted 2-aminoacetophenone. In a specific example, 2-amino-5-methylacetophenone (99 mg, 0.67 mmol) was reacted with ethyl formate and NaH to produce the corresponding quinolone in good yield, demonstrating synthetic tractability at sub-millimolar scale [2]. This regiochemical control cannot be achieved with the 4-methyl or chloro-substituted analogs without altering the reaction pathway .

synthetic chemistry enaminone quinolone regioselectivity

Bromomethyl Derivatization Handle

The 5-methyl group on 1-(2-amino-5-methylphenyl)ethanone can be selectively brominated to generate 1-(2-amino-5-(bromomethyl)phenyl)ethanone, a reactive intermediate used for biomolecule conjugation and drug delivery applications . The unsubstituted 2-aminoacetophenone lacks this functionalization handle, and the 5-chloro analog offers a different reactivity profile (nucleophilic aromatic substitution vs. radical bromination) . This positions the 5-methyl compound as a uniquely versatile scaffold for generating diverse chemical libraries through a single derivatization step.

chemical derivatization bromination drug conjugation building block

Application Scenarios for 1-(2-Amino-5-methylphenyl)ethanone


Solid Scaffold for SAR Studies

When structure-activity relationship (SAR) campaigns require precise, reproducible weighing of small quantities (milligram scale) of an aminoacetophenone building block, the solid nature of 1-(2-amino-5-methylphenyl)ethanone (mp 41–44°C) provides a significant advantage over the liquid 2-aminoacetophenone (mp 20°C). This reduces experimental variability caused by liquid handling and evaporation, making it the preferred choice for plate-based high-throughput chemistry workflows .

PNMT Screening Reference Compound

For laboratories investigating phenylethanolamine N-methyltransferase (PNMT) inhibition, 1-(2-amino-5-methylphenyl)ethanone offers a defined, albeit weak, Ki of 294,000 nM. This makes it suitable as a reference compound or negative control in screening cascades, where the absence of such data for other 2-aminoacetophenone analogs creates a gap that this compound can fill [1].

4-Quinolone Synthesis via Patented Condensation

Process chemists aiming to synthesize 4-quinolone derivatives can leverage the established patent precedent (US 6,187,926) for using 1-(2-amino-5-methylphenyl)ethanone as a substrate. The 5-methyl group provides regiochemical control during cyclization, potentially simplifying purification and improving yield compared to unsubstituted or regioisomeric starting materials [2].

Bromomethyl Intermediates for Drug Conjugation

For drug delivery and bioconjugation research, the 5-methyl group on the target compound can be selectively brominated to introduce a reactive handle for subsequent linkage to biomolecules. This application is not accessible with 2-aminoacetophenone (no methyl group) and follows a different chemical pathway than 5-chloro analogs, making the 5-methyl compound uniquely suited for this derivatization strategy .

Technical Documentation Hub

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